Cas no 685106-52-9 (2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE)

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE structure
685106-52-9 structure
商品名:2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE
CAS番号:685106-52-9
MF:C17H17N3O3
メガワット:311.335183858871
CID:5264691

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE 化学的及び物理的性質

名前と識別子

    • 2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE
    • 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one
    • 8H-Benzo[a]pyrimido[5,4-g]quinolizin-8-one, 5,6,13,13a-tetrahydro-2,3-dimethoxy-
    • インチ: 1S/C17H17N3O3/c1-22-15-5-10-3-4-20-14(11(10)6-16(15)23-2)7-13-12(17(20)21)8-18-9-19-13/h5-6,8-9,14H,3-4,7H2,1-2H3
    • InChIKey: BQAIMIXCPBEADV-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C2C(C3N(CC2)C(=O)C2C(=NC=NC=2)C3)=CC=1OC

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00963809-1g
10,11-Dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one
685106-52-9 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
2T-0827-5MG
2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4′,5′:4,5]pyrido[2,1-a]isoquinolin-8-one
685106-52-9 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
2T-0827-10MG
2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4′,5′:4,5]pyrido[2,1-a]isoquinolin-8-one
685106-52-9 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
2T-0827-50MG
2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4′,5′:4,5]pyrido[2,1-a]isoquinolin-8-one
685106-52-9 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
2T-0827-100MG
2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4′,5′:4,5]pyrido[2,1-a]isoquinolin-8-one
685106-52-9 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
2T-0827-1MG
2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4′,5′:4,5]pyrido[2,1-a]isoquinolin-8-one
685106-52-9 >90%
1mg
£37.00 2025-02-09

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE 関連文献

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONEに関する追加情報

Introduction to 2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE (CAS No. 685106-52-9)

2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrimidoisoquinoline class of scaffolds, which are known for their broad spectrum of biological activities. The presence of multiple functional groups, including dimethoxy substituents and a tetrahydropyrimidoisoquinoline core, contributes to its intriguing chemical and biological properties. The CAS number 685106-52-9 uniquely identifies this molecule in scientific literature and databases.

The synthesis and structural elucidation of such intricate molecules are challenging but highly rewarding. The pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline backbone represents a fused system of pyrimidine and isoquinoline rings, which is a motif frequently encountered in natural products and bioactive synthetic compounds. This particular arrangement imparts a rigid conformation that can be exploited for binding interactions with biological targets. The tetrahydropyrimidoisoquinoline moiety suggests potential for favorable pharmacokinetic profiles due to its reduced rigidity compared to unsubstituted isoquinolines.

Recent advancements in computational chemistry have enabled the rapid screening of such complex scaffolds for potential bioactivity. Molecular docking studies have been instrumental in predicting the binding modes of this compound with various protein targets. For instance, preliminary simulations suggest that the dimethoxy groups may interact with hydrophobic pockets in target proteins, while the nitrogen-rich core could engage in hydrogen bonding or salt bridge interactions. These insights have guided the optimization efforts toward enhancing binding affinity and selectivity.

The biological profile of 2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE has been explored in several preclinical studies. Notably, its derivatives have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The unique combination of rings in its structure allows for multiple points of interaction with these targets, potentially leading to potent and selective inhibition. Additionally, the compound’s ability to cross the blood-brain barrier has been investigated in some models, opening avenues for therapeutic applications in central nervous system disorders.

The synthetic route to this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include cyclization reactions to form the pyrimidoisoquinoline core followed by functional group manipulations to introduce the dimethoxy substituents and other necessary modifications. Advances in green chemistry have also influenced these synthetic strategies, with efforts focusing on reducing waste and improving atom economy. Such sustainable approaches are increasingly important as the demand for complex pharmaceuticals grows.

In conclusion,2,3-DIMETHOXY-5,6,13,13A-TETRAHYDRO-8H-PYRIMIDO[4',5':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8-ONE (CAS No. 685106-52-9) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique scaffold and functional groups make it a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new biological targets and mechanisms of action,this compound holds significant potential for future therapeutic applications.

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